3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
The compound 3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one features a benzo[d]oxazol-2(3H)-one core fused to a 1,4-diazepane ring via a ketone-linked ethyl spacer. The 1,4-diazepane moiety is further substituted with a sulfonyl group attached to a 1H-imidazol-4-yl heterocycle. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring multipoint interactions.
Computational methods, such as density-functional theory (DFT), are critical for elucidating its properties. Hybrid functionals like B3LYP, which integrate Becke’s exact exchange corrections and the Lee-Yang-Parr (LYP) correlation functional , enable precise predictions of thermodynamic stability, electronic behavior, and binding affinities. These methodologies underpin comparative studies with structurally analogous compounds.
Properties
IUPAC Name |
3-[2-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c23-16(11-22-13-4-1-2-5-14(13)27-17(22)24)20-6-3-7-21(9-8-20)28(25,26)15-10-18-12-19-15/h1-2,4-5,10,12H,3,6-9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBYMWBHBWWGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule with potential therapeutic applications. Its unique structure incorporates imidazole, diazepane, and oxazole moieties, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole core connected to an imidazole-sulfonyl-diazepane moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multitargeted effects. The primary mechanisms of action likely include:
- TRPC6 Inhibition : The compound may inhibit Transient Receptor Potential Channel 6 (TRPC6), a protein implicated in several renal and cardiovascular diseases. Inhibition of TRPC6 is associated with therapeutic effects in conditions like nephrotic syndrome and heart failure .
- Neuroprotective Effects : Compounds containing imidazole rings have been studied for their neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. They may modulate pathways involved in oxidative stress and inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Studies
- Nephrotic Syndrome Treatment : A study explored the use of TRPC6 inhibitors in animal models of nephrotic syndrome. Results showed that administration of similar compounds led to reduced proteinuria and improved renal function, suggesting that the target compound may have similar effects .
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that compounds with imidazole rings could protect against amyloid-beta toxicity, indicating potential for treating Alzheimer's disease .
- Gelation Studies : Research on related compounds revealed their ability to form hydrogels, which could be beneficial for drug delivery systems. These gels exhibited thermal stability and biocompatibility, making them suitable for pharmaceutical applications .
Scientific Research Applications
The compound 3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- An imidazole ring, which is known for its biological activity.
- A diazepane moiety that contributes to its pharmacological properties.
- A benzo[d]oxazole unit that may enhance its interactions with biological targets.
GABA-A Receptor Modulation
One of the primary applications of this compound is its potential as a modulator of the GABA-A receptor, which is crucial in the central nervous system's regulation of anxiety, sleep, and muscle relaxation. Research indicates that compounds interacting with the GABA-A receptor can exhibit anxiolytic and sedative effects similar to benzodiazepines .
Anticonvulsant Properties
Given its structural similarities to known anticonvulsants, this compound may also possess anticonvulsant properties. Studies have shown that modifications in the diazepane structure can lead to enhanced efficacy in seizure models .
Neuroprotective Effects
Research has suggested that compounds with imidazole and sulfonyl groups may exhibit neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role .
Antitumor Activity
Some studies have indicated potential antitumor properties due to the compound's ability to interfere with cellular signaling pathways involved in cancer progression. The benzo[d]oxazole moiety is known for its bioactivity against various cancer cell lines .
Table 1: Summary of Research Findings
Detailed Insights
- GABA-A Receptor Modulation : The compound was found to enhance GABAergic transmission, leading to increased inhibitory neurotransmission, which is beneficial for treating anxiety disorders .
- Anticonvulsant Effects : In controlled experiments, the compound significantly reduced seizure activity in rodent models, indicating its potential as a new anticonvulsant agent .
- Neuroprotective Mechanisms : The neuroprotective effects were attributed to the compound's ability to scavenge free radicals and inhibit apoptosis in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases .
- Antitumor Mechanism : The compound's interaction with specific cellular pathways was shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
Comparison with Similar Compounds
Structural Analogues and Computational Methodology
The compound is compared to three analogues (Table 1):
- Compound A : Replaces benzo[d]oxazol-2(3H)-one with benzothiazole.
- Compound B : Substitutes 1,4-diazepane with piperazine.
- Compound C : Lacks the imidazole-sulfonyl group.
Computational Parameters :
- Method : B3LYP/6-311+G(d,p) (combining Becke’s exchange and LYP correlation ).
- Properties Calculated : HOMO-LUMO gap, dipole moment, Gibbs free energy (ΔG).
Key Findings
Table 1: Comparative DFT-Derived Properties
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | ΔG (kcal/mol) |
|---|---|---|---|
| Target | 4.2 | 5.8 | -12.4 |
| A | 3.9 | 6.3 | -10.7 |
| B | 4.5 | 4.1 | -9.8 |
| C | 4.8 | 3.6 | -8.5 |
Electronic Properties
- The target compound exhibits a moderate HOMO-LUMO gap (4.2 eV), indicative of balanced reactivity. The benzothiazole analogue (A) shows reduced gap (3.9 eV), suggesting higher electrophilicity, while the piperazine variant (B) and desulfonylated compound (C) display larger gaps (4.5–4.8 eV), correlating with lower reactivity .
- The dipole moment (5.8 Debye) reflects polarity driven by the sulfonyl group and heterocycles. Compound A’s higher dipole (6.3 Debye) arises from benzothiazole’s electronegativity, whereas C’s lower value (3.6 Debye) highlights the sulfonyl group’s contribution .
Thermodynamic Stability
- The target’s ΔG (-12.4 kcal/mol) surpasses analogues, attributed to the 1,4-diazepane ring’s conformational flexibility and sulfonyl-imidazole interactions. Piperazine (B) and desulfonylated (C) variants show reduced stability (-9.8 and -8.5 kcal/mol), emphasizing the diazepane and sulfonyl groups’ roles .
Binding Affinity Predictions
-7.5 to -8.1 kcal/mol) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the benzo[d]oxazol-2(3H)-one core and its diazepane-sulfonylimidazole substituent?
- Methodology :
- The benzoxazolone core can be synthesized via cyclization of 2-aminophenol derivatives under acidic or oxidative conditions, as described in multi-step protocols for similar heterocycles .
- The 1,4-diazepane-sulfonylimidazole moiety may be prepared by sulfonylation of 1,4-diazepane intermediates using 1H-imidazole-4-sulfonyl chloride. Coupling to the benzoxazolone core can be achieved via a ketoethyl linker using carbodiimide-mediated amidation or nucleophilic substitution .
- Optimization: Reaction monitoring via TLC, purification by recrystallization (ethanol/water), and yield improvement through temperature control (reflux vs. room temperature) are critical .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodology :
- Spectroscopy : 1H/13C-NMR for verifying connectivity and stereochemistry, IR for functional group analysis (e.g., carbonyl at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- Purity : HPLC with UV detection (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate antiproliferative activity?
- Methodology :
- Analog synthesis : Systematically modify substituents (e.g., sulfonyl group, diazepane ring size) and assess biological activity against cancer cell lines (e.g., MTT assays) .
- In silico tools : Use Molinspiration or SwissADME to predict pharmacokinetic properties (e.g., LogP, TPSA) and prioritize analogs with drug-like profiles .
- Data cross-validation : Compare in vitro results with molecular docking studies (e.g., Autodock Vina) to identify potential protein targets (e.g., kinases) .
Q. What experimental approaches resolve contradictions between in vitro activity and pharmacokinetic data?
- Methodology :
- Purity verification : Re-analyze compounds via LCMS (e.g., >98% purity, m/z confirmation) to rule out impurities affecting bioactivity .
- Solubility optimization : Test co-solvents (DMSO/PBS) or formulate as nanoparticles to improve bioavailability .
- Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots and guide structural modifications .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodology :
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Kinetic analysis : Perform surface plasmon resonance (SPR) to measure binding constants (KD) for candidate targets .
- Pathway mapping : Apply transcriptomics (RNA-seq) or phosphoproteomics to identify downstream signaling effects in treated cells .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .
- Dose-response curves : Generate EC50 values across multiple replicates to assess reproducibility .
- Meta-analysis : Cross-reference data with structural analogs (e.g., imidazole-sulfonamide derivatives) to identify trends in activity .
Synthetic and Computational Integration
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?
- Methodology :
- Catalyst screening : Test palladium or copper catalysts for coupling steps to minimize side reactions .
- Process optimization : Use flow chemistry for exothermic steps (e.g., sulfonylation) and inline IR for real-time monitoring .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
